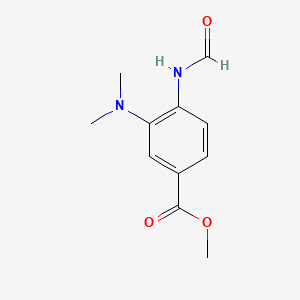

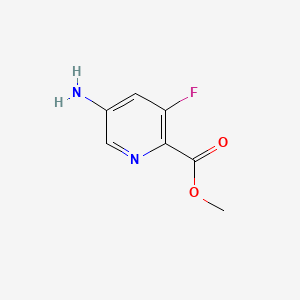

Methyl 5-amino-3-fluoropyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 5-amino-3-fluoropyridine-2-carboxylate” is a fluorinated pyridine compound . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Chemical Reactions Analysis

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . Specific chemical reactions involving “Methyl 5-amino-3-fluoropyridine-2-carboxylate” were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis Methods : A study by Shi Qunfeng et al. (2012) describes the synthesis of a structurally similar compound, Methyl 4-fluoro-3-methylpyridine-2-carboxylate, demonstrating the interest in developing efficient synthesis methods for such compounds.

Antibacterial Agents : In a 1992 study, D. Bouzard et al. explored fluoronaphthyridines, including compounds with structural similarities to Methyl 5-amino-3-fluoropyridine-2-carboxylate, for their antibacterial properties.

Pharmaceutical Intermediates : Y. Hirokawa, T. Horikawa, and S. Kato (2000) conducted research on 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of a dopamine and serotonin receptors antagonist, highlighting the potential use of related compounds in drug development.

Radiosynthesis Applications : A study by M. Pauton et al. (2019) on the synthesis of 2-amino-5-[18F]fluoropyridines for potential application in radiopharmaceuticals.

Synthetic Pathways for Fluoropyridines : U. Wittmann, Frank Tranel, et al. (2006) focused on novel synthetic pathways for 4-fluoropyridines, which are structurally related to Methyl 5-amino-3-fluoropyridine-2-carboxylate.

Isoxazole Strategy for Pyrrole Derivatives : E. Galenko et al. (2019) developed a synthesis of methyl 5-aminopyrrole-3-carboxylates, demonstrating the versatility of similar compounds in chemical synthesis.

Syntheses of Fluoropyridines and Novel Compounds : E. S. Hand and D. Baker (1989) researched the synthesis of 2-chloro- and 2-amino-5-fluoropyridines, which are structurally related and might shed light on the applications of Methyl 5-amino-3-fluoropyridine-2-carboxylate.

Synthesis of Complex HIV Inhibitors : E. Boros et al. (2007) described a scaleable synthesis of a complex compound, including Methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, highlighting the role of similar compounds in synthesizing HIV inhibitors.

Electrochemical Carboxylation : Q. Feng, Ke‐long Huang, et al. (2010) explored the electrochemical carboxylation of 2-amino-5-bromopyridine, indicating the potential for electrochemical applications.

Ligand Synthesis for Lanthanide Complexation : L. Charbonnière, N. Weibel, and R. Ziessel (2001) synthesized ligands based on bipyridine-6-carboxylic acid, showing the use of similar compounds in complexation chemistry.

Zukünftige Richtungen

Fluoropyridines have found applications in the synthesis of pharmaceuticals and agrochemicals due to their favourable chemical and biological properties . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased . It is expected that many novel applications of fluoropyridines, including “Methyl 5-amino-3-fluoropyridine-2-carboxylate”, will be discovered in the future .

Eigenschaften

IUPAC Name |

methyl 5-amino-3-fluoropyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUNSULQZIZQLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-3-fluoropyridine-2-carboxylate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,10-Dithiaspiro[4.5]decane,6-oxide(9CI)](/img/no-structure.png)

![1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride](/img/structure/B594443.png)

![Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B594444.png)

![Imidazo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B594446.png)